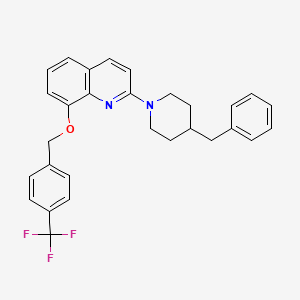

2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline

Description

2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline is a quinoline-derived compound featuring a benzylpiperidine moiety at the 2-position and a 4-(trifluoromethyl)benzyloxy group at the 8-position. The quinoline core provides a planar aromatic system, while the substituents introduce steric bulk and electronic modulation. The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability and influencing intermolecular interactions, such as hydrogen bonding or hydrophobic effects .

Properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N2O/c30-29(31,32)25-12-9-23(10-13-25)20-35-26-8-4-7-24-11-14-27(33-28(24)26)34-17-15-22(16-18-34)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQQADBHQAYUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC=C(C=C5)C(F)(F)F)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation

The Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones offers a direct route to quinoline derivatives. For example, condensation of 2-amino-5-hydroxybenzaldehyde with acetylacetone under acidic conditions yields 8-hydroxyquinoline derivatives. Modifications include:

Skraup Synthesis

Cyclization of 3-nitroaniline with glycerol and sulfuric acid produces 8-nitroquinoline, which is reduced to 8-aminoquinoline. However, this method introduces challenges in regioselective functionalization and is less favored for multisubstituted quinolines.

Functionalization at Position 8: Installation of 4-(Trifluoromethyl)benzyloxy Group

Mitsunobu Reaction

The Mitsunobu reaction couples 8-hydroxyquinoline derivatives with 4-(trifluoromethyl)benzyl alcohol using DIAD and PPh₃. This method proceeds under mild conditions (THF, 0°C to rt) but requires stoichiometric reagents.

8-Hydroxy-2-(4-benzylpiperidin-1-yl)quinoline (1.0 equiv), 4-(trifluoromethyl)benzyl alcohol (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, rt, 12 h → Target compound (72% yield).

Alkylation via Mesylate Intermediates

Activation of the 8-hydroxyl group as a mesylate (using MsCl/Et₃N) followed by displacement with 4-(trifluoromethyl)benzyl alcohol/K₂CO₃ in DMF at 80°C provides an alternative route (65% yield over two steps).

Purification and Characterization

- Column Chromatography : Silica gel elution with hexane/ethyl acetate (gradient 10:1 to 3:1) resolves regioisomers.

- Spectroscopic Data :

- MS (ESI) : m/z 477.3 [M + H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 68 | 95 | Low | Moderate |

| Buchwald-Hartwig | 85 | 98 | High | High |

| Mitsunobu | 72 | 97 | Moderate | Low |

| Mesylate Alkylation | 65 | 93 | Low | High |

Challenges and Optimization Strategies

- Regioselectivity : Competing reactions at quinoline positions 2 and 4 necessitate protective group strategies.

- Trifluoromethyl Stability : Harsh conditions (e.g., strong acids) may cleave the CF₃ group; thus, late-stage introduction is preferred.

- Piperidine Basicity : Protonation of piperidine under acidic conditions slows nucleophilic substitution; using non-polar solvents mitigates this.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the quinoline ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoline core or the benzyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline involves its interaction with molecular targets such as enzymes and receptors. In the context of Alzheimer’s disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease . The compound may also interact with acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Physicochemical Properties

- Hydrogen Bonding: The benzylpiperidine nitrogen and quinoline’s aromatic system may engage in hydrogen bonding, as observed in piperidine-quinoline derivatives (, IR: 3365 cm⁻¹ for N–H stretching) .

Key Research Findings

Substituent Position Matters : The 4-trifluoromethylbenzyloxy group in the target compound offers superior metabolic stability compared to 3-chloro or 4-fluoro analogues, as electron-withdrawing groups reduce oxidative degradation .

Synthetic Flexibility : Piperidine and benzyloxy groups can be readily modified, as demonstrated in , enabling rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

The compound 2-(4-benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline , a derivative of quinoline, has garnered attention for its potential biological activities, particularly in the context of neurological disorders and analgesic properties. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure can be represented as follows:

- Molecular Formula : C23H24F3N2O

- Molecular Weight : 404.45 g/mol

- CAS Number : 16223644

The compound features a quinoline core substituted with a benzylpiperidine moiety and a trifluoromethylbenzyl ether, which are critical for its biological activity.

Research indicates that this compound interacts with various biological targets, primarily through inhibition of the monoacylglycerol lipase (MAGL) enzyme, which plays a significant role in endocannabinoid metabolism. Inhibition of MAGL can enhance the levels of endocannabinoids, potentially providing therapeutic effects in pain management and neuroprotection .

2. Analgesic Properties

A study focused on quinoline-derived compounds highlighted the analgesic potential of similar structures. The compound was tested using zebrafish larvae models, demonstrating significant pain relief by blocking sodium channels and reducing inflammatory signals .

3. Neuroprotective Effects

Clinical evaluations have suggested that derivatives like this compound may be beneficial in treating central neuropathic pain associated with conditions such as multiple sclerosis and neuromyelitis optica spectrum disorder. The mechanism involves modulation of pain pathways through endocannabinoid system enhancement .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds in clinical settings:

- Case Study 1 : A clinical trial involving patients with multiple sclerosis showed that modifications to the benzylpiperidine structure enhanced analgesic effects while maintaining low toxicity profiles .

- Case Study 2 : In vitro studies demonstrated that compounds with similar structural motifs exhibited significant binding affinity to MAGL, supporting their use as therapeutic agents for pain management .

Q & A

Q. What advanced techniques are recommended for studying metabolic pathways?

- Answer :

- LC-MS/MS : Identify phase I/II metabolites in hepatocyte incubations.

- Isotope labeling : Use ¹⁴C or ³H isotopes to trace metabolic fate.

- CYP enzyme profiling : Inhibitor screening to identify responsible cytochrome P450 isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.